molecular formula C22H16N2O2 B3301074 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide CAS No. 906147-24-8

2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide

Cat. No. B3301074
CAS RN: 906147-24-8
M. Wt: 340.4 g/mol
InChI Key: YEZRIBXANRYCPY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2-phenylindoles . These are indoles substituted at the 2-position with a phenyl group . It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it a biologically active pharmacophore .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The structural characterization of synthesized compounds was done by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . The molecular formula of a similar compound was reported as C17H14N3O2Cl .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield of a similar compound was reported as 89%, and its melting point was 211–213°C . The FT-IR, 1H-NMR, and ESI-MS spectral data were also provided .

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and Alzheimer's disease. It has been studied extensively in cancer research due to its ability to inhibit PAK1, a protein kinase that is overexpressed in many types of cancer. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In Alzheimer's disease research, this compound has been studied for its ability to inhibit beta-amyloid aggregation, a hallmark of the disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide in lab experiments include its high potency and specificity for PAK1 inhibition, as well as its ability to cross the blood-brain barrier. However, this compound has limitations such as its potential for off-target effects and its poor solubility in aqueous solutions.

Future Directions

There are several future directions for 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide research. One area of interest is its potential use in combination therapy for cancer treatment. This compound has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. Another area of interest is its potential use in neurodegenerative diseases other than Alzheimer's disease. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease, making it a potential candidate for these diseases as well. Finally, further research is needed to optimize the synthesis method of this compound to improve its solubility and reduce off-target effects.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown potential therapeutic applications in cancer, inflammation, and Alzheimer's disease. Its mechanism of action involves the inhibition of PAK1 and beta-amyloid aggregation. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, this compound is a promising candidate for further study in the field of medicinal chemistry.

properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-21(18-14-23-19-12-6-5-11-17(18)19)22(26)24-20-13-7-4-10-16(20)15-8-2-1-3-9-15/h1-14,23H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZRIBXANRYCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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